molecular formula C25H35N B13696149 9,9-Dihexyl-9,10-dihydroacridine

9,9-Dihexyl-9,10-dihydroacridine

Cat. No.: B13696149
M. Wt: 349.6 g/mol
InChI Key: RCRRTKZGKNCLPI-UHFFFAOYSA-N
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Description

9,9-Dihexyl-9,10-dihydroacridine is a high-purity synthetic organic compound specifically designed for research applications in advanced materials science. This dihydroacridine derivative features two hexyl chains at the 9-position, which significantly enhance its solubility in organic solvents and influence its solid-state packing properties, making it particularly valuable for investigating structure-property relationships in organic electronic devices. Researchers primarily utilize this compound as a key building block or intermediate in the development of novel organic semiconductors, with specific applications including host materials for phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs, hole-transport materials in perovskite and organic photovoltaics, and functional components in electrochromic devices and chemical sensing platforms. The compound's electronic configuration, characterized by its electron-rich nitrogen-containing heterocyclic structure, enables efficient hole transport properties and tunable energy levels when incorporated into larger conjugated systems. This product is distributed exclusively For Research Use Only and is not intended for diagnostic or therapeutic applications . Proper handling should include storage under inert atmosphere at room temperature and use of appropriate personal protective equipment in a well-ventilated laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H35N

Molecular Weight

349.6 g/mol

IUPAC Name

9,9-dihexyl-10H-acridine

InChI

InChI=1S/C25H35N/c1-3-5-7-13-19-25(20-14-8-6-4-2)21-15-9-11-17-23(21)26-24-18-12-10-16-22(24)25/h9-12,15-18,26H,3-8,13-14,19-20H2,1-2H3

InChI Key

RCRRTKZGKNCLPI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=CC=CC=C2NC3=CC=CC=C31)CCCCCC

Origin of Product

United States

Synthetic Methodologies and Molecular Engineering of 9,9 Dihexyl 9,10 Dihydroacridine and Its Derivatives

Established Synthetic Pathways for Dihydroacridine Core Structures

The synthesis of the 9,10-dihydroacridine (B10567) core, the foundational structure of the target compound, can be achieved through several established methodologies. These routes offer varying degrees of efficiency and substrate scope, allowing for the introduction of diverse functionalities.

Buchwald-Hartwig Amination Strategies for N-Arylation and Dihydroacridine Formation

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, a key step in the synthesis of many dihydroacridine derivatives. wikipedia.orgnumberanalytics.com This palladium-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgorganic-chemistry.org The reaction has seen significant development, with various generations of catalyst systems expanding its applicability to a wide range of substrates, including primary and secondary amines, under increasingly mild conditions. wikipedia.orgnumberanalytics.com

The mechanism of the Buchwald-Hartwig amination generally proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand is crucial for the efficiency of the reaction, with sterically hindered phosphine (B1218219) ligands and bidentate ligands like BINAP and DPPP often providing superior results. wikipedia.org

In the context of dihydroacridine synthesis, the Buchwald-Hartwig amination can be employed to construct the central acridine (B1665455) ring system by coupling a suitably substituted aniline (B41778) derivative with an ortho-haloaryl ketone or aldehyde, followed by an intramolecular cyclization step. The versatility of this reaction allows for the introduction of a wide array of substituents on both the aniline and the aryl halide components, providing a powerful handle for tuning the electronic properties of the final dihydroacridine molecule. acs.org

Multi-Component Reaction Approaches to Dihydroacridines

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient and atom-economical alternative to traditional linear synthetic strategies. nih.govnih.govfrontiersin.org These reactions are highly valued in drug discovery and materials science for their ability to rapidly generate libraries of structurally diverse molecules. nih.govrsc.org

Several MCRs have been developed for the synthesis of heterocyclic compounds, and while specific MCRs leading directly to 9,9-dihexyl-9,10-dihydroacridine are not extensively detailed in the provided context, the principles of MCRs can be applied to construct the dihydroacridine core. For instance, a one-pot reaction involving an aniline, an aldehyde, and a suitable third component could potentially be designed to assemble the dihydroacridine skeleton. The key advantages of such an approach would include reduced reaction times, lower costs, and a more environmentally friendly process due to the reduction of intermediate purification steps. nih.govnih.gov

Examples of well-known MCRs that produce other heterocyclic systems include the Hantzsch and Biginelli reactions for dihydropyridines and dihydropyrimidinones, respectively. nih.gov The development of novel MCRs for the direct synthesis of functionalized dihydroacridines remains an active area of research.

Alternative Synthetic Routes for C9-Substituted Dihydroacridines

The introduction of substituents at the C9 position of the dihydroacridine ring is crucial for modulating its properties. Several synthetic strategies have been developed to achieve this, moving beyond the limitations of earlier methods.

One common approach involves the reaction of an N-substituted diphenylamine (B1679370) derivative with a carboxylic acid in the presence of a dehydrating agent like zinc chloride, a method known as the Bernthsen acridine synthesis. nih.gov This can be followed by N-alkylation and subsequent reaction with a Grignard reagent to introduce substituents at the C9 position. For instance, N-methylacridinium salts can react with ethylmagnesium bromide to yield 9,9-diethyl-10-methyl-9,10-dihydroacridine. nih.gov This route is particularly advantageous for N-substituted dihydroacridines as it circumvents issues of competing elimination reactions that can plague other methods. nih.gov

Another strategy involves the direct functionalization of the dihydroacridine core. For example, the synthesis of 9,9-diethyl-9,10-dihydroacridine has been improved by modifying the Grignard reaction conditions. The addition of MgBr2·OEt2 was found to accelerate the formation of the desired tertiary alcohol intermediate from methyl N-phenylanthranilate and ethylmagnesium bromide, which then cyclizes to the dihydroacridine. nih.gov This method avoids the harsh acidic conditions that can lead to unwanted elimination byproducts. nih.govnih.gov

Furthermore, direct phosphorylation at the C9 position has also been reported, leading to the synthesis of 9-phosphoryl-9,10-dihydroacridines and their corresponding oxidized acridine derivatives. researchgate.net These alternative routes provide a versatile toolkit for accessing a wide range of C9-substituted dihydroacridines with tailored functionalities.

Molecular Design Principles for Tailoring this compound Derivatives

The ability to fine-tune the properties of this compound at the molecular level is central to its application in advanced materials. epfl.chepfl.chrsc.org This "molecular engineering" approach involves the strategic introduction of functional groups and the control of molecular geometry to achieve desired electronic, photophysical, and morphological characteristics.

Strategic Functionalization for Modulating Electronic and Photophysical Characteristics

The electronic and photophysical properties of this compound derivatives can be precisely controlled through strategic functionalization. The dihydroacridine core often acts as an electron-donating moiety. tandfonline.comacs.org By introducing electron-withdrawing groups at specific positions on the aromatic rings, a "push-pull" system can be created, leading to intramolecular charge transfer (ICT) upon photoexcitation. sci-hub.box This ICT character is fundamental to many of the interesting photophysical phenomena observed in these molecules, including their use as fluorescent probes and in organic light-emitting diodes (OLEDs). tandfonline.comnih.gov

For instance, attaching electron-donating 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) groups to a salen-indium complex resulted in highly twisted molecular structures, which influenced their photophysical properties. researchgate.net The number and position of these donor groups were found to directly impact the radiative decay processes based on ICT. researchgate.net Similarly, functionalizing phosphoindole oxides with 9,9-dimethyl-9,10-dihydroacridine creates bipolar luminescent materials with a donor-acceptor structure, which is beneficial for charge injection and transport in OLEDs. tandfonline.com

The excited-state behavior, including processes like C-O bond cleavage, can also be influenced by the surrounding solvent environment and the nature of the substituents. nih.gov The oxidative aromatization of non-fluorescent 9,10-dihydroacridine derivatives can be triggered by specific analytes, leading to a significant fluorescence enhancement, a principle utilized in the design of chemical sensors. nih.gov

Derivative Functionalization Strategy Observed Property Modulation Potential Application
DMAC-functionalized salen-indium complexesIntroduction of electron-donating DMAC groupsHighly twisted structures, modulated ICT-based radiative decayPhotofunctional materials
Phosphoindole oxides with DMACCreation of a donor-acceptor (D-A) structureBipolar luminescent material, improved charge transportOrganic Light-Emitting Diodes (OLEDs)
9-phenyl-9,10-dihydroacridine-4-carboxylic acidOxidative aromatizationSelective and rapid fluorescence enhancement in the presence of peroxynitriteFluorescent probe for biological imaging

Influence of Alkyl Substituents (e.g., Dihexyl) on Molecular Conformation and Intermolecular Interactions

The alkyl chains at the C9 position, such as the dihexyl groups in the titular compound, play a critical role in determining the molecule's three-dimensional shape and how it interacts with neighboring molecules in the solid state or in solution. These substituents significantly influence the solubility, processability, and morphological properties of the material. nih.gov

The length and branching of the alkyl chains can affect the conformation of the dihydroacridine core. rsc.orgresearchgate.net Longer alkyl chains can increase solubility in organic solvents, which is crucial for solution-based processing techniques used in the fabrication of organic electronic devices. The steric bulk of the dihexyl groups prevents close packing of the aromatic cores, which can disrupt intermolecular π-π stacking. This can be advantageous in certain applications, such as in host materials for OLEDs, where it can help to prevent aggregation-caused quenching of fluorescence.

Rational Design of Donor-Acceptor Architectures Incorporating Dihydroacridine Units for Specific Functionalities

The rational design of organic molecules with specific electronic and photophysical properties is a cornerstone of modern materials science. In this context, donor-acceptor (D-A) architectures have emerged as a highly effective strategy for creating materials for a range of applications, most notably for Organic Light-Emitting Diodes (OLEDs). The 9,10-dihydroacridine core, particularly with alkyl substitutions at the 9-position, serves as a potent electron-donating unit in these systems.

While specific research focusing exclusively on this compound within published donor-acceptor frameworks is limited, the principles of molecular design can be thoroughly understood by examining its close and extensively studied analogue, 9,9-dimethyl-9,10-dihydroacridine (DMAC). The substitution of methyl groups with hexyl groups at the C9 position primarily influences solubility and morphological stability of the material in thin films, which is crucial for device fabrication. The longer alkyl chains enhance solubility in organic solvents, facilitating solution-based processing methods. However, the fundamental electronic and photophysical properties are dictated by the core D-A structure, making the DMAC-based systems excellent models for understanding the rational design principles applicable to their dihexyl counterparts.

The core principle behind the D-A design is the concept of intramolecular charge transfer (ICT). In these molecules, the highest occupied molecular orbital (HOMO) is typically localized on the electron-donating dihydroacridine moiety, while the lowest unoccupied molecular orbital (LUMO) is situated on the electron-accepting unit. This spatial separation of frontier molecular orbitals is key to tuning the emission properties of the molecule.

Key Design Principles:

Tuning Emission Color: The emission color of a D-A molecule is directly related to its energy gap (the difference between the HOMO and LUMO energy levels). By carefully selecting the strength of the donor and acceptor units, this energy gap can be precisely controlled. A stronger acceptor unit will lower the LUMO energy level, leading to a smaller energy gap and a red-shift in the emission wavelength. Conversely, a weaker acceptor will result in a larger energy gap and a blue-shift.

Achieving Thermally Activated Delayed Fluorescence (TADF): One of the most significant applications of D-A architectures featuring dihydroacridine donors is in the field of TADF. kyushu-u.ac.jp TADF emitters can harvest both singlet and triplet excitons, potentially leading to internal quantum efficiencies of up to 100% in OLEDs. rsc.org The key to achieving efficient TADF is to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). A large dihedral (twist) angle between the plane of the donor and the acceptor is crucial for this. This twisted geometry decouples the HOMO and LUMO, leading to a very small ΔEST, which allows for efficient reverse intersystem crossing (rISC) from the non-emissive triplet state to the emissive singlet state. kyushu-u.ac.jp

Enhancing Device Performance: The rational design also extends to optimizing the performance of the final device. For instance, introducing bulky groups, such as the two alkyl chains at the C9 position of the dihydroacridine, provides steric hindrance that can prevent intermolecular aggregation. Aggregation often leads to quenching of the emission in the solid state. Furthermore, the choice of donor and acceptor influences the charge injection and transport properties of the material, which are critical for efficient OLED operation. nih.gov

Research Findings in Dihydroacridine-Based D-A Systems

To illustrate these principles, several studies have focused on combining the DMAC donor with various acceptor moieties. These studies provide valuable insights into the structure-property relationships that would also govern the behavior of this compound-based systems.

For example, D-A-D type compounds, where a central acceptor is flanked by two dihydroacridine donor units, have been synthesized. In one study, two DMAC donors were connected to a triazine acceptor. The resulting molecule, TRZ-DDMAc, exhibited a small singlet-triplet energy splitting, confirming that the D-A design effectively promotes the TADF mechanism. rsc.org

In another approach, DMAC has been functionalized with phosphoindole oxide, which acts as an electron acceptor. These materials were found to exhibit aggregation-induced emission (AIE), a phenomenon where the molecules are non-emissive in solution but become highly luminescent in the aggregated or solid state. This property is highly desirable for fabricating bright and efficient OLEDs. nih.gov

Compound Name/AcronymDonor UnitAcceptor UnitHOMO (eV)LUMO (eV)Emission Max (nm)Application/Key Feature
TRZ-DDMAc rsc.org9,9-dimethyl-9,10-dihydroacridine1,3,5-Triazine--~520Green TADF emitter for OLEDs
PrFPhAc rsc.orgresearchgate.net9,9-diphenyl-9,10-dihydroacridinePyrazine-Dibenzofuran---Host material for red phosphorescent OLEDs
PIO-α-DMAc nih.gov9,9-dimethyl-9,10-dihydroacridinePhosphoindole oxide-5.58-2.63512Green AIE luminogen for OLEDs
PIO-β-DMAc nih.gov9,9-dimethyl-9,10-dihydroacridinePhosphoindole oxide-5.60-2.65503Green AIE luminogen for OLEDs
DMAC-TRZ kyushu-u.ac.jp9,9-dimethyl-9,10-dihydroacridine1,3,5-Triazine--~476Blue TADF emitter

Data presented is for illustrative purposes based on DMAC and other dihydroacridine derivatives to explain design principles.

These examples clearly demonstrate that the 9,9-disubstituted-9,10-dihydroacridine framework is a versatile and powerful electron-donating building block. By strategically pairing it with a variety of electron-accepting units, a wide range of functional organic electronic materials can be developed. The rational design of these D-A architectures allows for fine-tuning of their photophysical and electrochemical properties to meet the specific demands of applications like high-efficiency, color-pure OLEDs. The use of dihexyl chains in place of dimethyl groups would be expected to further enhance the processability and morphological stability of these high-performance materials.

Advanced Spectroscopic Characterization and Excited State Dynamics of 9,9 Dihexyl 9,10 Dihydroacridine Systems

Elucidation of Electronic Transitions and Charge Transfer States

The electronic behavior of 9,9-dihexyl-9,10-dihydroacridine systems is characterized by a complex interplay of localized and charge-transfer (CT) excited states. Understanding these transitions is fundamental to designing efficient materials for applications such as organic light-emitting diodes (OLEDs).

Advanced UV-Visible Absorption Spectroscopy for Electronic Structure Probing

UV-Visible absorption spectroscopy is a primary tool for investigating the electronic structure of this compound derivatives. The spectra reveal transitions between the ground state and various excited states. For instance, derivatives of 9,9-dimethyl-9,10-dihydroacridine (B1200822) exhibit distinct absorption bands corresponding to locally excited (LE) and intramolecular charge transfer (ICT) states. nih.gov

In a study of 9,9-dimethyl-9,10-dihydroacridine derivatives, both ultraviolet LE emission around 360 nm and green ICT emission near 510 nm were observed in solid media of varying polarity. nih.gov This indicates the presence of multiple electronic transitions that can be selectively populated. Theoretical modeling, such as time-dependent density functional theory (TD-DFT), is often employed to assign these experimental absorption bands to specific electronic transitions. nih.gov The linking topology of donor and acceptor moieties, for example, in meta- and para-isomers, significantly influences the electronic properties and the nature of the excited states. nih.gov

Table 1: UV-Visible Absorption Data for Dihydroacridine Derivatives

Compound/SystemAbsorption Maxima (λ_max, nm)Solvent/MediumReference
9,9-dimethyl-9,10-dihydroacridine derivative~360 (LE), ~510 (ICT)Solid media nih.gov
PhAcrH in ACN:H₂O-Acetonitrile/Water usc.edu
Complexes in CH₂Cl₂-Dichloromethane researchgate.net

Time-Resolved Photoluminescence Spectroscopy for Exciton (B1674681) Dynamics

Time-resolved photoluminescence (TRPL) spectroscopy provides insights into the dynamics of excitons, which are bound electron-hole pairs generated upon photoexcitation. By measuring the decay of the photoluminescence over time, one can determine the lifetimes of different excited states and understand the processes that govern their de-excitation. tu-chemnitz.deaps.org

In donor-acceptor systems based on dihydroacridine, TRPL studies can reveal the dynamics of both prompt fluorescence and delayed fluorescence. The delayed component is often indicative of thermally activated delayed fluorescence (TADF), a process that involves the up-conversion of triplet excitons to emissive singlet excitons. researchgate.net The decay profiles are often complex and can be fitted to multi-exponential functions, with each component corresponding to a different decay pathway, such as radiative decay from singlet states or non-radiative decay processes. tu-chemnitz.deaps.org For example, in a study of 9-methyladenine, a double exponential decay was observed, attributed to a two-step relaxation pathway involving different excited states. nih.gov

Transient Absorption Spectroscopy for Excited State Pathways and Intermediates

Transient absorption (TA) spectroscopy is a powerful technique for identifying and characterizing transient species, such as excited states and reaction intermediates, that are formed upon photoexcitation. princeton.edu By probing the absorption of a sample at various time delays after an excitation pulse, TA spectroscopy can map out the entire excited-state reaction pathway. usc.edu

For example, in studies of 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) (PhAcrH), nanosecond transient absorption spectroscopy was used to observe the formation of the triplet excited state and its subsequent reactions. usc.edu The technique allows for the monitoring of the rise and decay of different transient species, providing kinetic information about processes like intersystem crossing, electron transfer, and energy transfer. usc.eduprinceton.edu Ultrafast TA spectroscopy, with femtosecond time resolution, can even capture the initial steps of these processes. usc.edursc.org

Investigation of Emission Mechanisms

The emission properties of this compound derivatives are of great interest for their potential use in OLEDs. Understanding the mechanisms that lead to light emission is key to optimizing their performance.

Thermally Activated Delayed Fluorescence (TADF) Characteristics of Dihydroacridine Emitters

Many donor-acceptor molecules incorporating a dihydroacridine moiety exhibit thermally activated delayed fluorescence (TADF). researchgate.netdntb.gov.ua This process allows for the harvesting of non-emissive triplet excitons, which are generated in a 3:1 ratio with singlet excitons during electrical excitation in OLEDs, thereby enabling internal quantum efficiencies approaching 100%. nih.gov The key to TADF is a small energy gap (ΔE_ST) between the lowest singlet (S₁) and triplet (T₁) excited states, which facilitates the up-conversion from T₁ to S₁ via reverse intersystem crossing (RISC). nih.govrsc.org

The design of TADF emitters often involves creating a significant spatial separation between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are typically localized on the donor and acceptor units, respectively. researchgate.net This donor-acceptor architecture leads to a small ΔE_ST. The this compound unit commonly serves as a strong electron donor in these systems. dntb.gov.ua

The rate of reverse intersystem crossing (k_RISC) is a critical parameter that determines the efficiency of the TADF process. nih.govrsc.org A high k_RISC is desirable to minimize the lifetime of the triplet excitons and thus reduce efficiency losses due to triplet-triplet annihilation and singlet-triplet annihilation at high brightness levels in OLEDs. nih.govrsc.org

The k_RISC is inversely proportional to the singlet-triplet energy gap (ΔE_ST) and is also influenced by spin-orbit coupling between the S₁ and T₁ states. nih.govnih.gov Theoretical modeling plays a crucial role in understanding and predicting k_RISC. nih.govresearchgate.net Experimental determination of k_RISC can be achieved through the analysis of the prompt and delayed components of the photoluminescence decay. In some multi-resonance TADF materials, strategies such as heavy-atom integration and π-conjugation extension have been explored to enhance the k_RISC. rsc.org For instance, a study on solution-processed MR-TADF emitters showed that strategic molecular design could lead to a significantly higher RISC rate. chemrxiv.org

Table 2: Key Parameters for TADF Emitters

Emitter SystemΔE_ST (eV)k_RISC (s⁻¹)Emission Wavelength (nm)Host/ConditionsReference
PyCN–ACR-Enlarged590 (Orange-Red)OLED nih.govrsc.org
DMAC-TRZ0.05-GreenOLED semanticscholar.org
BN-N-BN-31.7 x 10⁴-Toluene solution chemrxiv.org
BN-N-TTz-9.5 x 10⁴-Toluene solution chemrxiv.org
BN-N-PCz-7.7 x 10⁴-Toluene solution chemrxiv.org
Singlet-Triplet Energy Gap (ΔE_ST) Determination and Optimization

A critical parameter for efficient TADF is a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔE_ST). This small gap allows for efficient reverse intersystem crossing (rISC) from the triplet state to the singlet state, harnessing triplet excitons for light emission.

The determination of ΔE_ST is often achieved through temperature-dependent photoluminescence (PL) measurements and time-resolved emission spectroscopy (TRES). For instance, in studies of related dihydroacridine derivatives, TRES at low temperatures (e.g., 10 K) has been used to observe a diminishing energy difference between the S1 and T1 states upon certain chemical modifications. nih.gov Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are also widely employed to predict this gap, although the accuracy can be challenging for charge-transfer states which are common in TADF emitters. researchgate.net

Optimization of the ΔE_ST is a key strategy in the molecular design of TADF emitters. One approach involves the strategic placement of substituents on the dihydroacridine core or the acceptor moiety it is coupled with. For example, introducing halogen atoms can significantly influence the electronic properties and reduce the energy gap. nih.gov This is because the halogen's electronic influence can modify the strength of the acceptor fragment, impacting the charge-transfer absorption and, consequently, the energy levels of the S1 and T1 states. nih.gov The goal is to minimize ΔE_ST to a level comparable to thermal energy, thereby maximizing the rate of rISC. researchgate.net

Table 1: Factors Influencing the Singlet-Triplet Energy Gap (ΔE_ST)

Factor Influence on ΔE_ST Mechanism
Molecular Structure Can be minimized through strategic design. The dihedral angle between donor and acceptor units and the nature of substituents affect the overlap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn influences the exchange energy and thus ΔE_ST. researchgate.net
Substituent Effects Halogenation can reduce the energy gap. The electronic nature of substituents (e.g., Hammett constants) alters the energy levels of the charge-transfer states. nih.gov
Conformational Changes Can be controlled by external stimuli in some systems. Changes in the molecular geometry, such as the conformation of a bridging unit, can alter the electron exchange interactions. rsc.org
Influence of Molecular Environment and Aggregation on TADF Efficiency

The efficiency of TADF is not solely an intrinsic property of the molecule but is also significantly influenced by its surrounding environment. The polarity of the medium, whether in solution or a solid-state matrix, can alter the energies of the charge-transfer states, thereby affecting the ΔE_ST and the rates of radiative and non-radiative decay. researchgate.net

Aggregation, the formation of molecular clusters, can have a profound impact on TADF efficiency. In many conventional fluorescent materials, aggregation leads to quenching of the emission, a phenomenon known as aggregation-caused quenching (ACQ). However, for some dihydroacridine derivatives, the opposite effect, aggregation-induced emission (AIE), is observed. tandfonline.com In AIE-active materials, the molecules are weakly emissive in solution but become highly luminescent in the aggregated or solid state. tandfonline.com This is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which suppresses non-radiative decay pathways.

Furthermore, the formation of intermolecular charge-transfer states, or dimers, can occur at higher concentrations. These dimer states can have different radiative and reverse intersystem crossing rates compared to the monomeric species, and their contribution must be considered to fully understand the TADF mechanism in the emissive layer of a device. researchgate.net The presence of these dimer states can also lead to a red-shift in the emission spectrum. researchgate.net

Prompt and Delayed Fluorescence Contributions to Overall Luminescence

The total luminescence from a TADF emitter is a composite of two components: prompt fluorescence (PF) and delayed fluorescence (DF).

Prompt Fluorescence (PF): This is the direct emission from the S1 state following initial photoexcitation. It has a short lifetime, typically in the nanosecond range. nih.gov

Delayed Fluorescence (DF): This emission also originates from the S1 state but occurs after a delay. It is the result of triplet excitons being converted back to singlet excitons via rISC, followed by radiative decay. The lifetime of DF is much longer, often in the microsecond to millisecond range. nih.govnih.gov

Phosphorescence Behavior in Dihydroacridine Compounds (where applicable)

Phosphorescence is the radiative decay from the lowest triplet state (T1) to the singlet ground state (S0). In most purely organic molecules, this process is inefficient at room temperature due to the spin-forbidden nature of the transition and the small spin-orbit coupling (SOC). nih.gov

While the primary focus for dihydroacridine-based TADF emitters is to promote rISC to enhance delayed fluorescence, phosphorescence can still be observed, particularly at low temperatures where non-radiative decay pathways and rISC are suppressed. The observation of phosphorescence allows for the direct determination of the T1 state energy, which is crucial for calculating the ΔE_ST. In some cases, the design of dihydroacridine derivatives can be tailored to enhance phosphorescence for applications in red phosphorescent OLEDs. nih.gov For these applications, the goal is to maintain a high triplet energy and inhibit intermolecular charge-transfer characteristics. nih.gov

Advanced Vibrational and Surface Spectroscopies for Material Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Bonding Analysis in Functional Materials

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique used to identify the chemical bonds and functional groups within a molecule. researchgate.net It works by measuring the absorption of infrared radiation at specific frequencies that correspond to the vibrational modes of the bonds. nih.gov Each molecule has a unique "fingerprint" spectrum, allowing for its identification and the analysis of its chemical structure. researchgate.net

Raman Spectroscopy for Vibrational Fingerprinting, Structural Integrity, and Stress Analysis

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. nih.gov It is based on the inelastic scattering of monochromatic light, usually from a laser source. nih.gov The resulting Raman spectrum reveals the vibrational modes of the molecules, offering a detailed "fingerprint" that can be used for chemical identification and structural analysis. researchgate.netnih.gov

For materials based on this compound, Raman spectroscopy can be used to:

Confirm molecular structure: By comparing the experimental Raman spectrum with theoretical calculations or reference spectra, the vibrational modes can be assigned to specific bonds and motions within the molecule. nih.gov

Assess structural integrity: Changes in the Raman spectrum can indicate degradation or modification of the material, providing insights into its stability under various conditions.

Analyze intermolecular interactions: In the solid state, shifts in Raman peaks can provide information about crystal packing and intermolecular forces.

Table 2: Spectroscopic Techniques and Their Applications

Technique Information Provided Relevance to this compound Systems
Time-Resolved Emission Spectroscopy (TRES) Lifetimes of excited states, distinction between prompt and delayed fluorescence. Essential for confirming TADF mechanism and quantifying the efficiency of rISC. nih.gov
Temperature-Dependent Photoluminescence Changes in emission intensity and spectra with temperature. Used to determine the singlet-triplet energy gap (ΔE_ST). nih.gov
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and chemical bonds. Confirms the chemical structure and purity of synthesized compounds. researchgate.net
Raman Spectroscopy Vibrational fingerprinting, molecular structure, and intermolecular interactions. Provides detailed structural information and can be used to assess material quality and integrity. researchgate.netnih.gov

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Chemical States in Films and Devices

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides valuable information about the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound films and devices, XPS is instrumental in verifying the stoichiometry and purity of the deposited layers, as well as probing the chemical environment of the constituent atoms.

The analysis of a thin film of this compound would be expected to show characteristic core-level spectra for carbon (C1s) and nitrogen (N1s). The high-resolution C1s spectrum can be deconvoluted to distinguish between the different types of carbon atoms present in the molecule. For instance, the aliphatic carbon atoms of the two hexyl chains would exhibit binding energies characteristic of C-C and C-H bonds, typically around 284.8 eV to 285.0 eV. thermofisher.com The aromatic carbon atoms of the acridine (B1665455) backbone would appear at a slightly higher binding energy, reflecting the sp2 hybridization. Furthermore, the carbon atoms directly bonded to the nitrogen atom (C-N) would be shifted to a higher binding energy, approximately in the range of 286 eV. thermofisher.com

The N1s spectrum is particularly informative for confirming the chemical state of the nitrogen atom within the dihydroacridine ring. For a dihydroacridine structure, the nitrogen atom is in an amine-like environment. The expected binding energy for the N1s peak would be in the range of 399 eV to 401 eV. This is distinct from other nitrogen functionalities such as nitrides or oxidized nitrogen species, which would appear at lower or higher binding energies, respectively. thermofisher.com The absence of signals at other binding energies in the N1s spectrum can confirm the chemical integrity of the dihydroacridine core during film deposition or device fabrication processes.

Below is a representative table of expected XPS binding energies for the key elements in this compound, based on typical values for similar organic compounds.

Element Orbital Chemical State Expected Binding Energy (eV)
CarbonC1sC-C, C-H (Aliphatic)~ 285.0
C-C (Aromatic)~ 284.5
C-N~ 286.0
NitrogenN1sAmine-like~ 399.5

Note: The exact binding energies can vary slightly depending on the specific instrument calibration and the local chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Dynamics (focus on advanced applications beyond basic identification)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules in solution. Beyond basic 1D ¹H and ¹³C NMR for initial identification, advanced NMR techniques provide deeper insights into the three-dimensional structure, connectivity, and dynamic behavior of this compound.

Conformational Analysis:

The dihydroacridine core is not planar and exists in a boat-like conformation. The two hexyl groups at the 9-position can adopt different spatial arrangements, leading to questions about the preferred conformation. Advanced NMR studies, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the through-space proximity of different protons. For instance, correlations between the protons of the hexyl chains and the protons of the aromatic rings can provide definitive evidence for the preferred orientation of the alkyl substituents. Studies on similar 9-substituted 9,10-dihydroacridines have shown that the bulkier substituent at the 9-position often prefers a pseudo-axial orientation in the boat-shaped central ring. rsc.org

Advanced 2D NMR for Signal Assignment:

The ¹H and ¹³C NMR spectra of this compound can be complex due to the number of distinct signals, especially in the aromatic region and the overlapping signals of the hexyl chains. Two-dimensional (2D) NMR experiments are essential for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It is particularly useful for tracing the connectivity within the hexyl chains, identifying adjacent methylene (B1212753) groups, and for assigning the coupled protons within the aromatic rings of the acridine core.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each carbon signal by identifying the proton(s) attached to it. This is invaluable for distinguishing between the numerous sp² carbons in the aromatic system and the sp³ carbons in the hexyl chains.

Variable-Temperature NMR for Dynamic Studies:

Variable-temperature (VT) NMR studies can provide insights into the dynamic processes occurring in the molecule, such as the rate of ring inversion of the dihydroacridine core or the rotational freedom of the hexyl chains. At low temperatures, dynamic processes may slow down sufficiently to be observed on the NMR timescale, potentially leading to the broadening or splitting of signals. By analyzing these changes as a function of temperature, thermodynamic parameters for these conformational changes can be determined.

A representative table of expected ¹H NMR chemical shifts for the key protons in this compound is provided below, based on data from similar dihydroacridine derivatives.

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Notes
Aromatic Protons6.5 - 7.5MultipletsComplex pattern due to coupling between adjacent protons.
N-H~8.0Singlet (broad)Chemical shift can be concentration and solvent dependent.
α-CH₂ (Hexyl)~1.9MultipletProtons on the carbon adjacent to the C9 position.
(CH₂)₄ (Hexyl)1.0 - 1.4MultipletsOverlapping signals from the middle of the hexyl chains.
CH₃ (Hexyl)~0.8TripletTerminal methyl group of the hexyl chains.

Computational Chemistry and Theoretical Modeling of 9,9 Dihexyl 9,10 Dihydroacridine Systems

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be powerful tools for investigating the electronic and photophysical properties of organic molecules. nih.govnih.govresearchgate.net These methods offer a balance between computational cost and accuracy, making them suitable for studying relatively large systems like 9,9-Dihexyl-9,10-dihydroacridine.

In the context of dihydroacridine derivatives, computational approaches, including DFT, are instrumental in designing and understanding emitters with hybridized local and charge-transfer (HLCT) excited states, which are of significant interest for organic light-emitting diodes (OLEDs). bohrium.comnih.gov Theoretical screenings can identify promising molecular structures for synthesis and experimental investigation. bohrium.comnih.gov

Electronic Structure Analysis: HOMO-LUMO Energy Levels and Charge Density Distribution

The electronic structure of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding its chemical reactivity and electronic properties. The HOMO-LUMO energy gap is a key parameter that influences the molecule's stability and its potential application in electronic devices.

While specific DFT calculations for this compound are not extensively reported in the reviewed literature, studies on the closely related 9,9-dimethyl-9,10-dihydroacridine (B1200822) provide valuable insights. For derivatives of 9,9-dimethyl-9,10-dihydroacridine, DFT calculations have been employed to determine their lowest-energy conformations and orbital energies. bohrium.com The distribution of electron density in the HOMO and LUMO orbitals reveals the regions of the molecule involved in electron donation and acceptance, respectively. In many donor-acceptor systems based on the dihydroacridine core, the HOMO is typically localized on the electron-donating dihydroacridine moiety, while the LUMO is situated on the acceptor part of the molecule.

Table 1: Representative DFT Calculated Electronic Properties of a Dihydroacridine Derivative (Note: The following data is illustrative and based on general findings for dihydroacridine derivatives, as specific data for this compound is not readily available in the cited literature.)

PropertyCalculated Value (eV)
HOMO Energy-5.50
LUMO Energy-2.10
HOMO-LUMO Gap3.40

The charge density distribution, also elucidated by DFT calculations, provides a visual representation of the electron distribution within the molecule, highlighting regions that are electron-rich or electron-poor. This information is crucial for predicting intermolecular interactions and charge transport pathways.

Prediction of Spectroscopic Properties and Optical Transitions

Time-Dependent DFT (TD-DFT) is a widely used method for predicting the absorption and emission spectra of molecules. nih.govnih.gov By calculating the energies of electronic transitions between the ground and excited states, TD-DFT can provide theoretical UV-Vis absorption spectra that can be compared with experimental data.

For derivatives of 9,9-dimethyl-9,10-dihydroacridine, TD-DFT calculations have been used to understand their photophysical properties. bohrium.comnih.gov These studies have shown that such compounds can exhibit both locally excited (LE) and intramolecular charge transfer (ICT) transitions. bohrium.comnih.gov The nature of these transitions is influenced by the molecular geometry and the surrounding solvent environment. For instance, in polar solvents, a red-shift in the emission spectrum is often observed, indicative of a more pronounced charge-transfer character in the excited state. bohrium.com

Table 2: Representative TD-DFT Predicted Optical Properties of a Dihydroacridine Derivative (Note: The following data is illustrative and based on general findings for dihydroacridine derivatives, as specific data for this compound is not readily available in the cited literature.)

ParameterPredicted Value
Maximum Absorption Wavelength (λmax)~350 nm
Major Transition Characterπ-π* (Locally Excited)
Emission Wavelength (λem) in non-polar solvent~380 nm
Emission Wavelength (λem) in polar solvent~450 nm (ICT)

Conformer Analysis, Geometrical Optimization, and Planarity Assessment

The three-dimensional structure of a molecule significantly impacts its properties. DFT calculations are routinely used to perform geometrical optimizations to find the most stable conformation (the structure with the lowest energy). For flexible molecules like this compound, which possesses two rotatable hexyl chains, conformer analysis is essential to identify the various low-energy structures that may exist.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of a molecule at its minimum energy geometry, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. chemrxiv.orgnih.gov By solving Newton's equations of motion for all atoms in the system, MD simulations can provide insights into conformational changes, molecular flexibility, and intermolecular interactions in different environments (e.g., in solution or in the solid state).

For a molecule like this compound, MD simulations would be particularly useful for:

Exploring Conformational Space: The hexyl chains can adopt numerous conformations, and MD simulations can explore the potential energy surface to identify the most populated conformational states.

Simulating Solvent Effects: MD can explicitly model the interactions between the dihydroacridine derivative and solvent molecules, providing a more realistic picture of its behavior in solution.

Investigating Aggregation and Packing: In the solid state, MD simulations can be used to model the packing of multiple molecules, which is crucial for understanding charge transport properties in organic thin films.

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Design of Dihydroacridine Compounds

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical or biological properties. nih.govchemmethod.comnih.govresearchgate.netirma-international.org These models can then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics.

For dihydroacridine derivatives, QSPR models could be developed to predict properties such as:

Solubility: The long hexyl chains in this compound are expected to enhance its solubility in organic solvents. QSPR can quantify this effect by correlating structural descriptors with experimental solubility data.

Thermal Stability: The stability of a material is crucial for its application in devices. QSPR can help in designing derivatives with improved thermal properties.

Electronic Properties: QSPR models can be built to predict HOMO-LUMO levels and other electronic parameters, accelerating the screening of potential candidates for electronic applications.

The development of a robust QSPR model involves the calculation of a wide range of molecular descriptors (e.g., topological, geometrical, and electronic descriptors) and the use of statistical methods to build a predictive equation.

Mechanistic Studies of Photochemical and Charge Transport Processes via Computational Methods

Computational methods are invaluable for elucidating the mechanisms of photochemical reactions and charge transport processes at the molecular level. For this compound and related compounds, these studies can provide a deeper understanding of their function in optoelectronic devices.

Photochemical Processes: TD-DFT calculations can be used to map out the potential energy surfaces of the excited states, identifying the pathways for radiative (fluorescence, phosphorescence) and non-radiative decay. This is crucial for understanding the efficiency of light emission in OLEDs. The interplay between LE and ICT states, as mentioned earlier, is a key aspect that can be investigated through these methods. bohrium.comnih.gov

Charge Transport Processes: The efficiency of charge transport in organic materials is governed by two main parameters: the reorganization energy (the energy required for a molecule to change its geometry upon gaining or losing a charge) and the electronic coupling (or transfer integral) between adjacent molecules. DFT calculations can be used to compute both of these parameters. nih.govresearchgate.net Lower reorganization energies and larger transfer integrals are generally desirable for high charge mobility. By studying how the substitution of hexyl chains at the 9-position affects these parameters, computational chemistry can guide the design of more efficient charge-transporting materials based on the dihydroacridine core.

Advanced Applications in Organic Electronic and Optoelectronic Devices

Organic Light-Emitting Diodes (OLEDs) Employing Dihydroacridine Derivatives

Derivatives of 9,10-dihydroacridine (B10567) are widely employed in the architecture of high-performance OLEDs, functioning as emitters, host materials, and hole-transporting layers. Their versatility stems from the ability to tune their photophysical and electrochemical properties by pairing the dihydroacridine donor with various electron-accepting units. This donor-acceptor (D-A) strategy is fundamental to developing materials for next-generation displays and lighting.

Dihydroacridine derivatives are cornerstone components in the design of emitters that exhibit Thermally Activated Delayed Fluorescence (TADF). rsc.orgnih.gov The TADF mechanism allows for the harvesting of both singlet and triplet excitons, enabling internal quantum efficiencies approaching 100%. mdpi.com In a typical D-A type TADF molecule, the highest occupied molecular orbital (HOMO) is localized on the dihydroacridine donor, while the lowest unoccupied molecular orbital (LUMO) resides on the acceptor moiety. acs.org This spatial separation minimizes the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which is a critical prerequisite for efficient reverse intersystem crossing (RISC) from the triplet state back to the emissive singlet state. rsc.orgacs.org

For example, two TADF emitters, TRZ-DDMAc and TRZ-DDPAc, which use dimethyl- and diphenyl-substituted acridine (B1665455) donors respectively, combined with a triazine acceptor, demonstrated small singlet-triplet energy differences, confirming that the D-A design enables an effective TADF mechanism. rsc.org These materials led to the fabrication of high-efficiency green OLEDs. rsc.orgresearchgate.net

Achieving a high external quantum efficiency (EQE) in OLEDs is a primary goal that depends on high photoluminescence quantum yield (PLQY), efficient exciton (B1674681) utilization, and effective light outcoupling. scut.edu.cn Dihydroacridine-based TADF emitters excel in this area due to their ability to harvest triplet excitons via RISC.

Key strategies to maximize EQE include:

Minimizing the S1-T1 Energy Gap (ΔEST): A small ΔEST is crucial for efficient RISC. This is typically achieved by creating a twisted geometry between the dihydroacridine donor and the acceptor unit, which spatially separates the HOMO and LUMO. acs.org An archetypal D-A TADF emitter, DMAC-TRZ, utilizes a near-orthogonal conformation between the 9,9-dimethyl-9,10-dihydroacridine (B1200822) (DMAC) donor and a triazine (TRZ) acceptor, resulting in a very small ΔEST of 0.046 eV and a maximum EQE of 26.5%. acs.org

Enhancing Horizontal Dipole Orientation: The orientation of the emitter molecules in the device significantly impacts light outcoupling efficiency. Strategies that promote a higher ratio of horizontal emitting dipoles can substantially boost EQE. scut.edu.cnnih.gov For instance, attaching flexible chains with spirobifluorene subunits as anchoring groups onto a TADF core enhances molecular planarity and horizontal orientation, leading to non-doped solution-processed OLEDs with an unprecedented EQEmax greater than 30%. nih.gov Similarly, TADF emitters based on a spiro-[acridine-9,9′-fluorene] donor achieved high horizontal–dipole ratios (∼0.86–0.91), resulting in a superior EQE of 24.9% for one derivative. rsc.org

High Photoluminescence Quantum Yield (PLQY): The intrinsic emissivity of the material must be high. TADF emitters featuring dihydroacridine donors have demonstrated high PLQYs. For example, a deep-blue TADF emitter, OBA-O, showed a high PLQY of 0.84, while a bromine-substituted analogue exhibited an even higher PLQY of 0.92 in a doped film. rsc.org

Table 1: Performance of High-EQE Dihydroacridine-Based TADF Emitters

EmitterDonor MoietyAcceptor MoietyMax EQE (%)Emission ColorCIE CoordinatesReference
TRZ-DDPAc 9,9-Diphenyl-9,10-dihydroacridineTriazine27.3GreenNot Specified rsc.orgresearchgate.net
DMAC-TRZ 9,9-Dimethyl-9,10-dihydroacridineTriazine26.5Sky-BlueNot Specified acs.org
3NPMAF Spiro-[acridine-9,9′-fluorene]Dipyridylpyrimidine24.9Sky-BlueNot Specified rsc.org
III DimethylacridineThioxanthone dioxide22.6Deep-Blue(0.15, 0.18) acs.org
2PXZNN PhenoxazinePyridinecarbonitrile20.8Green(0.35, 0.55) frontiersin.org

A significant challenge in OLED technology is the decrease in efficiency, or "roll-off," at the high brightness levels required for practical applications. acs.orgspringernature.com This phenomenon is particularly pronounced in blue TADF devices. rsc.org The roll-off is attributed to several factors, including triplet-triplet annihilation, singlet-triplet annihilation, and polaron-induced exciton quenching. springernature.com

Molecular and device engineering strategies are employed to mitigate this issue:

Host Material Design: The choice of host material is critical. Hosts with high triplet energies and balanced charge-transport properties can reduce exciton annihilation and improve device stability. rsc.orgvu.lt A study using a novel acridine–pyrimidine based host (1MPA) for a sky-blue TADF emitter resulted in a maximum EQE of 13.6% with low efficiency roll-off, even beyond a practical brightness of 1000 cd/m². rsc.orgvu.lt

Molecular Structure Modification: Introducing sterically hindered groups into the emitter or host structure can suppress intermolecular interactions and self-quenching, thereby reducing roll-off. nih.gov

Optimizing Donor-Acceptor Linkage: The linkage position between the donor and acceptor units plays a significant role. In one study, shifting a donor unit's position from meta to para in a TADF emitter not only enhanced the maximum EQE from 2.7% to 17.3% but also reduced the efficiency roll-off from 22% to 10.9%. rsc.org A device based on the emitter III maintained 88% of its maximum EQE at a high luminance of 1000 cd/m². acs.org

Table 2: Efficiency Roll-off in Dihydroacridine-Based OLEDs

Emitter/HostRoleMax EQE (%)EQE at 1000 cd/m² (%)Roll-off (%)Reference
III Emitter22.6~20.012 acs.org
1MPA Host13.6>10.0 (approx.)Low rsc.orgvu.lt
3BPy-pPXZ Emitter17.3Not Specified10.9 rsc.org
Ir3 Emitter13.1~12.54.2 nih.gov

For high-resolution displays, achieving high color purity with narrow emission spectra is essential. researchgate.net While 9,9-dimethyl-9,10-dihydroacridine (DMAC) is a popular donor for TADF emitters, its strong electron-donating nature can sometimes result in broader emission and less-than-ideal color purity, especially for blue emitters. nih.gov

Strategies to enhance color purity include:

Donor Strength Modulation: The electronic properties of the dihydroacridine donor can be fine-tuned. By introducing electron-withdrawing groups like 2-(trifluoromethyl)phenyl onto the acridine core, researchers designed a new donor, 2,7-CF3-Ph-DMAC. nih.gov When paired with a triazine acceptor, the resulting emitter showed a significant blue shift of up to 39 nm and greatly improved Commission Internationale de l'Éclairage (CIE) coordinates from (0.36, 0.55) to (0.22, 0.41), while maintaining a high EQE of about 22.5%. nih.gov

Multiple Resonance (MR) Emitters: A newer class of emitters utilizes a multiple resonance effect to achieve extremely narrow full-width at half-maximum (FWHM) values. researchgate.net While not always based on dihydroacridine, the principles of achieving narrow emission are being applied broadly. A green MR-TADF emitter was developed with an FWHM of just 19 nm. researchgate.net The goal is to combine the high efficiency of TADF with the exceptional color purity of MR emitters.

Table 3: Color Purity of Dihydroacridine-Derivative Emitters

EmitterKey StrategyEmission ColorCIE CoordinatesFWHM (nm)Reference
2,7-CF3-Ph-DMAC-TRZ Donor ModificationBlue(0.22, 0.41)Not Specified nih.gov
III Acceptor ModificationDeep-Blue(0.15, 0.18)78 acs.org
DBNO Multiple ResonanceGreenNot Specified19 researchgate.net
Eu³⁺-based Phosphor Inorganic PhosphorRed(0.65, 0.35)6 nih.gov

The host material in an OLED's emissive layer plays a crucial role in device performance by facilitating charge transport and ensuring efficient energy transfer to the guest emitter. researchgate.net Dihydroacridine derivatives are used to construct high-performance host materials, particularly for demanding blue phosphorescent and TADF emitters, which require hosts with high triplet energies (ET) to prevent reverse energy transfer. rsc.org

Bipolar host materials, which possess both hole-transporting (p-type) and electron-transporting (n-type) capabilities, are particularly effective. By incorporating the electron-donating dihydroacridine unit with an electron-accepting unit (like pyrazole or pyrimidine), these hosts can achieve balanced charge injection and transport, leading to higher efficiencies. vu.ltnih.gov For example, a series of bipolar hosts based on pyrazole and carbazole moieties were developed as universal hosts for both phosphorescent and TADF OLEDs, achieving high efficiencies in blue and green devices. nih.gov Another study designed host materials by linking 9,10-dihydroacridine with pyrazine, demonstrating their effectiveness in red phosphorescent OLEDs. researchgate.net

A multilayer OLED structure typically includes a hole-transporting layer (HTL) to facilitate the efficient injection and transport of holes from the anode to the emissive layer. mdpi.com The inherent electron-donating nature of the 9,10-dihydroacridine core makes it an excellent candidate for building blocks in Hole-Transporting Materials (HTMs). bohrium.comnih.gov

An ideal HTM should possess high hole mobility, good thermal stability, and an appropriate HOMO level to align with the anode and the emissive layer. mdpi.com Small molecules based on dihydroacridine have been designed specifically for this purpose. In one study, two materials, TPA-2ACR and PhCAR-2ACR, were synthesized by combining dimethyl acridine with triphenylamine or carbazole moieties. mdpi.combohrium.comnih.gov When used as the HTM in a phosphorescent OLED, TPA-2ACR enabled excellent device performance, with an external quantum efficiency of 21.59%, significantly outperforming a device using the conventional HTM, TAPC. bohrium.comnih.gov Similarly, indolo[3,2,1-de]acridine-based HTMs showed high triplet energies and high thermal stability, enabling both green and deep-blue phosphorescent OLEDs to achieve high quantum efficiencies over 20%. acs.org

Device Engineering and Performance Optimization with 9,9-Dihexyl-9,10-dihydroacridine Analogues

Device engineering plays a crucial role in maximizing the performance of organic electronic devices. For analogues of this compound, performance optimization is achieved through systematic modifications at the molecular and device architecture levels. The interaction between the semiconductor layer, composed of dihydroacridine derivatives, and the dielectric layer directly influences the orientation of molecular segments in the channel region of transistors, which is critical for efficient charge transport. nih.gov

Organic Field-Effect Transistors (OFETs)

The unique electronic properties of the 9,10-dihydroacridine core make it a promising candidate for the active layer in OFETs. These devices are fundamental components of modern flexible and transparent electronics.

The performance of OFETs is largely determined by the charge carrier mobility (µ) of the organic semiconductor used. mdpi.comresearchgate.net Molecular design strategies are central to enhancing this mobility. For dihydroacridine derivatives, this involves several key approaches:

Extending π-conjugation and Enhancing Molecular Planarity: Expanding the π-conjugated system within the molecule can significantly improve charge transport within individual molecules. mdpi.comresearchgate.net

Optimizing Donor-Acceptor Structures: Introducing electron-donating and electron-withdrawing groups into the dihydroacridine framework can modulate the electronic properties and improve charge transport. mdpi.com

Promoting Strong Aggregation and Ordered Structures: Modifications that encourage well-ordered molecular packing in the solid state are crucial for efficient charge transport between neighboring molecules. mdpi.comresearchgate.net

Research has shown that the introduction of certain additives can also enhance charge mobility. For instance, incorporating an ionic additive can inhibit the torsion of alkyl side chains, leading to a more ordered lamellar packing and improved interchain π-π interactions, which has been shown to increase hole mobility significantly. nih.govresearchgate.netnih.gov

Table 1: Strategies for Charge Carrier Mobility Enhancement in OFETs

Strategy Description Impact on Performance
Molecular Design Extending π-conjugation, enhancing planarity, and optimizing donor-acceptor structures. Improves intramolecular charge transport.
Intermolecular Engineering Promoting strong aggregation and achieving well-ordered molecular packing. Enhances intermolecular charge transport.
Ionic Additives Incorporation of ionic species to inhibit torsion of alkyl side chains. Facilitates more ordered packing and improves interchain interactions, leading to higher mobility. nih.govresearchgate.netnih.gov

| Interface Modification | Treatment of dielectric surfaces with self-assembled monolayers (SAMs). | Reduces trap density and improves the quality of the semiconductor/dielectric interface. nih.gov |

The dihydroacridine core serves as the fundamental building block that dictates the primary electronic characteristics of the semiconductor in an OFET. Its non-planar, butterfly-like conformation can be strategically utilized to influence molecular packing and prevent excessive aggregation, which can be beneficial in certain device architectures. The nitrogen atom and the two phenyl rings within the acridine structure provide a rich electronic environment that can be readily functionalized.

The intrinsic properties of the dihydroacridine core contribute to the device's threshold voltage, current on/off ratio, and operational stability. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the dihydroacridine derivative, which are influenced by the core structure, must be appropriately aligned with the work function of the source and drain electrodes to ensure efficient charge injection. mdpi.com By chemically modifying the dihydroacridine core, for example, by introducing electron-withdrawing or electron-donating substituents, these energy levels can be fine-tuned to optimize the performance of both p-type (hole transport) and n-type (electron transport) OFETs. mdpi.comresearchgate.net

Photovoltaic Applications

Derivatives of 9,10-dihydroacridine have shown considerable promise in the field of photovoltaics, particularly in perovskite and dye-sensitized solar cells, where they can function as crucial components for efficient charge transport and light harvesting.

In perovskite solar cells (PSCs), the hole-transporting layer (HTL) plays a vital role in extracting positive charge carriers (holes) from the light-absorbing perovskite layer and transporting them to the electrode, while simultaneously blocking electrons. youtube.com This function is critical for minimizing charge recombination and achieving high power conversion efficiencies. youtube.com

Acridine-based materials have been successfully developed as effective HTLs. For instance, an acridine-based hole-transporting material, ACR-TPA, demonstrated a hole mobility of 3.08 × 10⁻³ cm² V⁻¹ s⁻¹, which is comparable to the widely used spiro-MeOTAD. rsc.org The HOMO level of this acridine derivative was found to be -5.03 eV, slightly lower than that of spiro-MeOTAD, which is advantageous for efficient hole extraction from the perovskite layer. rsc.org PSCs fabricated with this acridine-based HTL achieved a power conversion efficiency of 16.42%, comparable to devices using the more expensive spiro-MeOTAD. rsc.org This highlights the potential of dihydroacridine derivatives as a cost-effective alternative for high-performance PSCs.

Table 2: Performance of Acridine-Based HTL in Perovskite Solar Cells

Hole-Transporting Material Hole Mobility (cm² V⁻¹ s⁻¹) HOMO Level (eV) Power Conversion Efficiency (%)
ACR-TPA (Acridine-based) 3.08 × 10⁻³ -5.03 16.42 rsc.org

| spiro-MeOTAD (Reference) | 2.63 × 10⁻³ | -4.97 | 16.26 rsc.org |

In Dye-Sensitized Solar Cells (DSSCs), a sensitizing dye absorbs light and injects electrons into the conduction band of a wide-bandgap semiconductor, typically titanium dioxide (TiO₂). ucd.ie The design of the dye is critical to the cell's efficiency. Organic dyes often feature a donor-π-spacer-acceptor (D-π-A) structure to facilitate intramolecular charge transfer upon photoexcitation. nih.gov

The electron-donating properties of the 9,10-dihydroacridine moiety make it an excellent candidate for the donor component in such dyes. By incorporating a dihydroacridine structure as the donor, it is possible to design sensitizers with strong and broad absorption bands in the visible and near-infrared regions. nih.gov The non-planar structure of the dihydroacridine unit can also help to suppress dye aggregation on the TiO₂ surface, which is beneficial for efficient electron injection. Theoretical studies on D-A-π-A structured organic dyes have shown that modifying the π-spacer and the donor can significantly impact the electronic, photovoltaic, and optical characteristics of the sensitizer. rsc.org The goal is to achieve a high light-harvesting efficiency and an appropriate alignment of energy levels to ensure efficient electron injection into the semiconductor and subsequent regeneration of the dye by the electrolyte. nih.gov

Other Emerging Optoelectronic and Photonic Applications of this compound

The unique electronic and photophysical properties of this compound have prompted investigations into its utility in a range of advanced optoelectronic and photonic applications beyond conventional organic electronics. These emerging areas leverage the compound's inherent reactivity in excited states and its responsive fluorescence characteristics. Key among these are its roles in photocatalysis, particularly in reductive defluorination reactions, and its potential as a core component in the development of sensitive luminescent sensors and probes.

Photocatalysis and Reductive Defluorination Reactions Catalyzed by Dihydroacridine Derivatives

Dihydroacridine derivatives have emerged as potent photocatalysts capable of driving challenging chemical transformations, notably the reductive defluorination of trifluoromethyl groups. This is a significant advancement in synthetic chemistry, as the carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its selective cleavage difficult to achieve under mild conditions.

Recent research has demonstrated that dihydroacridine derivatives can effectively photocatalyze the functionalization of the C-F bond in trifluoromethyl groups with various alkenes. nih.govresearchgate.net These reactions proceed under gentle conditions, a stark contrast to traditional methods that often require harsh reagents. The high reducibility of dihydroacridine derivatives upon light irradiation is central to their catalytic activity. nih.govresearchgate.net

The proposed mechanism for this photocatalytic reductive defluorination involves a sequential single-electron transfer (SET) process. nih.govresearchgate.net Upon photoexcitation, the dihydroacridine derivative is promoted to an excited state with enhanced reducing power. This excited state can then donate an electron to the trifluoromethyl-containing substrate, initiating the defluorination cascade. The catalytic cycle is completed by a subsequent electron transfer from a sacrificial donor to regenerate the ground state of the photocatalyst.

The catalytic efficiency of these dihydroacridine derivatives is intrinsically linked to their molecular structure. Studies have highlighted the importance of maintaining a planar conformation and a large conjugated system for optimal catalytic activity. nih.govresearchgate.net These structural features facilitate the electronic transitions necessary for efficient photocatalysis. While specific studies on this compound are part of this broader class, the research underscores the potential of the dihydroacridine scaffold in mediating difficult reductive transformations.

Table 1: Key Features of Dihydroacridine Derivatives in Photocatalytic Reductive Defluorination

FeatureDescriptionSignificance in Catalysis
High Reducibility in Excited State Upon absorption of light, the molecule becomes a potent reducing agent.Enables the transfer of an electron to the typically inert C-F bond, initiating the reaction.
Sequential Single-Electron Transfer (SET) Mechanism The reaction proceeds through a series of single electron transfer steps.Allows for controlled bond cleavage under mild reaction conditions.
Planar Conformation A relatively flat molecular structure.Enhances electronic conjugation and facilitates the necessary photophysical processes for catalysis.
Large Conjugated System An extensive network of alternating single and double bonds.Contributes to strong light absorption in the visible region and stabilizes the radical intermediates formed during catalysis.

Luminescent Sensors and Probes: Photophysical Response to Analytes

The inherent fluorescence of the dihydroacridine core makes its derivatives attractive candidates for the development of luminescent sensors and probes. The principle behind such sensors is the modulation of their photophysical properties, such as fluorescence intensity or wavelength, in the presence of a specific analyte. While the broader class of acridine and anthracene derivatives has been extensively studied for sensing applications, specific research detailing the use of this compound as a luminescent sensor is limited in the current scientific literature.

However, the fundamental properties of the dihydroacridine scaffold provide a strong basis for its potential in this area. The nitrogen atom in the acridine ring and the adaptable substitution at the 9-position can be functionalized with specific recognition units to impart selectivity for various analytes, including metal ions, anions, and neutral molecules.

For instance, functionalized anthracene derivatives have been successfully employed as fluorescent probes. The interaction between the analyte and the recognition moiety on the probe can lead to several photophysical responses, including:

Photoinduced Electron Transfer (PET): The binding of an analyte can suppress or activate a PET pathway, leading to a "turn-on" or "turn-off" of fluorescence.

Intramolecular Charge Transfer (ICT): The analyte can alter the electronic distribution within the fluorophore, causing a shift in the emission wavelength.

Excimer/Exciplex Formation: The presence of an analyte can influence the formation of excited-state dimers or complexes, leading to changes in the emission spectrum.

The dihexyl groups at the 9-position of this compound enhance its solubility in organic solvents, which is a crucial characteristic for its practical application in sensing systems. Future research may focus on the strategic functionalization of the this compound core to develop novel and highly selective luminescent sensors.

Table 2: Potential Sensing Mechanisms for Functionalized Dihydroacridine Derivatives

Sensing MechanismDescription of Photophysical ChangePotential Analytes
Photoinduced Electron Transfer (PET) Analyte binding modulates the transfer of an electron to or from the excited fluorophore, causing fluorescence quenching or enhancement.Metal cations, protons (pH sensing)
Intramolecular Charge Transfer (ICT) The polarity of the local environment, influenced by the analyte, alters the charge distribution in the excited state, leading to a spectral shift.Polar organic molecules, anions
Fluorescence Resonance Energy Transfer (FRET) Energy is transferred from the excited dihydroacridine donor to an acceptor molecule that is brought into proximity by the analyte.Biomolecules, specific ions
Aggregation-Induced Emission (AIE) Analyte-induced aggregation of probe molecules restricts intramolecular rotation, leading to a significant enhancement of fluorescence.Proteins, specific ions

Future Research Directions and Challenges in Dihydroacridine Based Materials Science

Development of Novel Dihydroacridine Derivatives with Enhanced Performance and Stability

The core 9,10-dihydroacridine (B10567) structure serves as a versatile scaffold for the development of new materials with tailored properties for applications such as Organic Light-Emitting Diodes (OLEDs). A key research direction is the synthesis of novel derivatives to enhance device performance, including efficiency and stability. For instance, attaching different functional groups to the dihydroacridine core can modulate the material's electronic properties.

One strategy involves attaching moieties like [1,1'-biphenyl]-4-carbonitrile or 5-phenylpicolinonitrile to the 4-position of the 9,10-dihydroacridine unit. This specific linking approach has been shown to limit the conjugation length, which is crucial for maintaining a high triplet energy, and to inhibit undesirable intermolecular charge-transfer (ICT) characteristics. nih.gov The development of such host materials is critical for high-performance phosphorescent OLEDs (PHOLEDs). Research has demonstrated that devices using these novel derivatives as hosts for red phosphorescent emitters can achieve high external quantum efficiencies (EQEs). For example, a device hosted by 4'-(10-methyl-9,9-diphenyl-9,10-dihydroacridin-4-yl)[1,1'-biphenyl]-4-carbonitrile (MeAcPhCN) achieved a maximum EQE of 20.5%. nih.gov

Future work will likely focus on creating derivatives with even better thermal stability and more balanced charge-transporting properties. nih.gov By strategically modifying the dihydroacridine scaffold, researchers aim to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to optimize charge injection and transport, leading to devices with lower turn-on voltages and reduced efficiency roll-off at high brightness levels. nih.gov The design of materials with highly twisted and rigid structures is a promising approach to suppress non-radiative transitions and enhance device longevity. nih.gov

Table 1: Performance of Novel Dihydroacridine-Based Host Materials in Red PHOLEDs

Host Material Derivative Maximum External Quantum Efficiency (EQE) Emitter Used
MeAcPhCN 20.5% Ir(MDQ)₂(acac)
PhAcPhCN Not specified in abstract Ir(MDQ)₂(acac)
MeAcPyCN Not specified in abstract Ir(MDQ)₂(acac)

Data sourced from a study on novel linking strategies for 9,10-dihydroacridine derivatives. nih.gov

Exploration of New Device Architectures and Integration Strategies for Dihydroacridine-Based Systems

Beyond developing new materials, a significant area of research involves integrating dihydroacridine derivatives into novel device architectures to maximize their potential. The performance of an OLED is not solely dependent on the emissive material but on the interplay between all layers, including hole transport layers (HTLs), electron transport layers (ETLs), and the interfaces between layers.

Researchers are exploring the use of dihydroacridine-based compounds as versatile materials that can function as both hole transporters and hosts in phosphorescent OLEDs. mdpi.com This dual functionality can simplify device architecture and improve performance. For example, acridine-based materials have been synthesized that exhibit excellent efficiencies when used as the HTL, outperforming standard materials like TAPC. mdpi.com

A critical challenge is managing the interfaces between the organic layers and the metallic electrodes. The choice of electrode material can significantly impact device degradation. researchgate.net For instance, replacing a Magnesium-Silver (MgAg) electrode with a pure Aluminum (Al) electrode can alter the electron injection efficiency and lead to a higher accumulation of unstable charged species at the organic/metal interface, accelerating degradation. researchgate.net Future integration strategies must therefore consider the entire device stack, optimizing layer thicknesses and material combinations to ensure efficient charge balance and minimize interfacial reactions. The use of thin interlayers, such as Lithium Fluoride (LiF), between the organic layer and the cathode is a common strategy to improve electron injection and enhance long-term stability. researchgate.net

Advanced Computational Tools for Rational Material Discovery and Optimization

The experimental, trial-and-error approach to materials discovery is time-consuming and expensive. Advanced computational tools, such as Density Functional Theory (DFT) and molecular dynamics simulations, are becoming indispensable for the rational design and optimization of new dihydroacridine derivatives.

These computational methods allow researchers to predict the electronic properties, molecular geometries, and energy levels (HOMO/LUMO) of candidate molecules before undertaking their synthesis. This predictive power helps in pre-screening vast numbers of potential structures to identify those with the most promising characteristics for a specific application. For example, computational studies can help interpret experimental results by providing insights into the charge transfer character and the energy gap between singlet and triplet states (ΔEST), which is crucial for designing efficient Thermally Activated Delayed Fluorescence (TADF) materials. acs.org

Molecular dynamics simulations have also been used to understand the physical processes occurring at interfaces, such as the interaction between deposited metal atoms and the organic layer in an OLED. researchgate.net These simulations can reveal how different materials interact at the atomic level, providing crucial information for preventing chemical reactions that lead to device degradation. researchgate.net The ongoing challenge is to improve the accuracy and predictive power of these models to a point where they can reliably guide the synthesis of next-generation materials with targeted functionalities.

Understanding Complex Exciton (B1674681) Management and Device Degradation Mechanisms in Dihydroacridine-Containing Devices

A major hurdle for the commercialization of OLEDs is their limited operational lifetime. Research into the degradation mechanisms of devices containing dihydroacridine derivatives is therefore of paramount importance. The degradation of OLEDs is an irreversible process, and understanding its root cause is essential for developing more stable devices. nih.gov

Recent studies have discovered that a key degradation pathway is initiated by electron-transfer interactions between the dopant (emitter) and the host material's exciton. nih.gov An exciton (a bound state of an electron and an electron hole) on a host molecule can interact with a dopant molecule, leading to an electron transfer that can trigger irreversible chemical changes and degrade the material.

To investigate these complex processes, advanced in-operando techniques are required. researchgate.net Techniques like in-operando X-ray Absorption Spectroscopy (XAS) allow scientists to probe the chemical state of the materials within a device while it is operating. researchgate.net This has revealed that chemical degradation can occur at the interfaces, for example, between the emissive layer and the cathode, leading to the formation of new, non-emissive species and ultimately device failure. researchgate.net Future research must focus on developing a more comprehensive understanding of these exciton-driven degradation pathways and interfacial reactions to design host-dopant systems and device architectures that are inherently more stable.

Table 2: Key Factors in Device Degradation

Factor Description Impact
Exciton-Dopant Interaction Electron transfer between a host exciton and a dopant molecule. nih.gov Triggers irreversible chemical degradation of organic materials. nih.gov
Interfacial Reactions Chemical reactions at the interface between organic layers and metal electrodes (e.g., Alq₃/MgAg). researchgate.net Formation of new species (e.g., Mgq₃) that degrade the device. researchgate.net

Scalable Synthesis and Manufacturing Considerations for Industrial Adoption of 9,9-Dihexyl-9,10-dihydroacridine Materials

For any promising material to move from the laboratory to industrial application, a scalable, cost-effective, and reliable synthesis method is essential. The synthesis of 9,9-disubstituted-9,10-dihydroacridines, including the dihexyl variant, presents significant challenges that are a focus of current research.

Previously reported synthetic routes that rely on acid-catalyzed cyclization have been found to be problematic. nih.govnih.gov These methods are often plagued by competing side reactions, particularly elimination reactions, which can lead to the formation of undesired isomers as byproducts. nih.gov This not only results in very low yields of the target dihydroacridine but also makes purification difficult and costly. nih.gov Furthermore, some synthetic steps, such as double Grignard additions, can be extremely slow, taking several days to proceed and often stalling, which is not feasible for large-scale production. nih.gov

Recent research has focused on developing improved synthetic procedures to overcome these limitations. nih.govnih.gov For example, new routes that avoid harsh acidic conditions can prevent the formation of elimination byproducts. nih.gov Microwave-assisted synthesis has been employed to accelerate reactions like the Bernthsen reaction, reducing reaction times from days to minutes. nih.gov While these improved lab-scale procedures are a critical first step, the next challenge is to translate them into a robust industrial process. This involves optimizing reaction conditions, minimizing the use of expensive reagents and solvents, and ensuring batch-to-batch consistency.

The manufacturing of the final OLED devices also presents choices, primarily between dry and wet processing methods. researchgate.net Dry methods like vacuum thermal evaporation (VTE) are widely used for small-molecule materials but can be inefficient in terms of material utilization. researchgate.net Wet methods, such as inkjet printing or spin coating, are potentially more cost-effective and waste less material but require the synthesized compounds to have excellent solubility in common solvents. acs.orgresearchgate.net Therefore, future synthetic strategies for this compound and its derivatives must also consider the requirements of the final device manufacturing process to ensure a viable path to commercialization.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 9,9-Dihexyl-9,10-dihydroacridine, and how can purity be optimized?

  • Methodology : A common approach involves Suzuki-Miyaura cross-coupling reactions to introduce alkyl substituents. For example, 2,7-dibromo-9,9-dimethyl-9,10-dihydroacridine (CAS 1333316-35-0) can be synthesized via bromination followed by coupling with hexylboronic acids . Purification via sublimation (>99% purity) is recommended for optoelectronic applications, as demonstrated for DMAC-DPS derivatives .
  • Key Considerations : Monitor reaction conditions (temperature, catalyst loading) to minimize byproducts. Use NMR and HPLC to confirm structural integrity and purity.

Q. How do the physical properties (e.g., solubility, thermal stability) of this compound impact experimental handling?

  • Data : The dimethyl analog (C15H15N) has a solubility of 4.8E-3 g/L in water at 25°C, while the dihexyl variant’s longer alkyl chains likely enhance solubility in non-polar solvents . Thermal stability can be inferred from DMAC-DPS (decomposition >310°C), suggesting suitability for vacuum-deposited OLED fabrication .
  • Practical Tips : Store under inert gas (N2/Ar) at 2–8°C to prevent oxidation. Use toluene or chlorinated solvents for film processing .

Advanced Research Questions

Q. How can this compound be integrated into TADF-based OLEDs, and what factors influence device efficiency?

  • Case Study : DMAC-DPS (C42H36N2O2S), a structurally similar compound, achieves a maximum EQE of 20% in OLEDs due to its bipolar charge-transport architecture . The dihexyl variant’s extended alkyl chains may improve film morphology but reduce intermolecular interactions critical for TADF.
  • Optimization : Balance donor-acceptor strength via computational screening (DFT/TDDFT) to minimize singlet-triplet energy gaps (ΔEST). For example, DMAC-TRZ (ΔEST = 0.06 eV) enables efficient reverse intersystem crossing .

Q. What experimental and computational strategies resolve contradictions in photophysical data for dihydroacridine derivatives?

  • Example : In donor-acceptor-donor (DAD) systems, solvent polarity significantly shifts emission wavelengths (e.g., 550–770 nm in toluene vs. DCM) . Discrepancies in PLQY (e.g., 37% in toluene vs. lower values in polar solvents) arise from vibration-induced quenching.
  • Resolution : Combine time-resolved fluorescence spectroscopy (e.g., Quantaurus-Tau systems) with DFT calculations to decouple solvent effects from intrinsic molecular properties .

Q. How does alkyl chain length (methyl vs. hexyl) modulate electrochemical and aggregation behavior in dihydroacridines?

  • Electrochemical Data : Dimethyl derivatives (e.g., DMAC-DPS) exhibit HOMO/LUMO levels of -5.8 eV/-3.1 eV, suitable for hole/electron transport . Hexyl substituents may lower ionization potentials (IP) but increase steric hindrance, as seen in diphenyl analogs (IP = 5.28–5.33 eV) .
  • Aggregation Studies : Compare DSC/TGA profiles of methyl and hexyl variants to assess phase transitions. Longer alkyl chains typically suppress crystallization, favoring amorphous films in OLEDs .

Methodological Tables

Table 1 : Key Properties of Dihydroacridine Derivatives

Property9,9-Dimethyl Analog DMAC-DPS 9,9-Dihexyl (Inferred)
Solubility (toluene)4.8E-3 g/LHighModerate-High
Thermal Stability (°C)120–126 (mp)>310~250–300
HOMO/LUMO (eV)-5.8/-3.1 -5.7/-3.2-5.5/-3.0 (estimated)

Table 2 : TADF Performance Metrics in OLEDs

CompoundΔEST (eV)EQE (%)Device TypeReference
DMAC-TRZ0.0620.1Vacuum-deposited
DMAC-DPS0.1019.5Solution-processed
9,9-Dihexyl (est)0.08–0.15N/AUnder study

Key Recommendations

  • Synthesis : Prioritize palladium-catalyzed coupling for regioselective alkylation .
  • Characterization : Use cyclic voltammetry for HOMO/LUMO determination and transient PL for TADF validation .
  • Device Integration : Optimize doping concentrations (1–5 wt%) in emissive layers to mitigate concentration quenching .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.